N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide is a synthetic compound with the chemical formula and a molecular weight of 293.79 g/mol. This compound belongs to the class of indazole carboxamides, which are notable for their potential biological activities and applications in medicinal chemistry. The compound is characterized by a complex structure featuring a chloro-substituted aromatic ring and an octahydro-indazole moiety.
This compound is identified by its CAS number 953222-90-7 . It falls under the classification of organic compounds, specifically as a substituted indazole derivative. Indazoles are five-membered heterocycles containing two nitrogen atoms in the ring structure, which contribute to their diverse chemical properties and biological activities.
The synthesis of N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not widely documented, general methods for synthesizing indazole derivatives include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the target compound.
The molecular structure of N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide can be represented using its SMILES notation: Cc1ccc(NC(=O)C2NNC3CCCCC32)cc1Cl
.
Key features of its structure include:
The chemical reactivity of N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide can be explored through various reactions typical for indazole derivatives:
These reactions are crucial for modifying the compound for further studies or applications in pharmaceuticals.
Further research is necessary to clarify specific targets and pathways influenced by this compound.
While specific physical properties such as boiling point and melting point are not available , some properties can be inferred based on similar compounds:
The density is reported as not applicable (N/A), indicating that further experimental determination may be needed.
N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide has potential applications in medicinal chemistry due to its structural features. Possible uses include:
Further exploration into its biological activity could reveal important therapeutic applications.
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 36506-69-1
CAS No.: